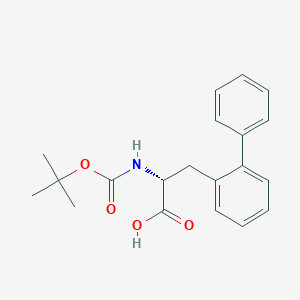

Boc-D-Phe(2-Ph)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H23NO4 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |

InChI Key |

KAFWSVSTMLGLGF-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Contextualization Within Non Canonical Amino Acid Chemistry and Peptide Science

Boc-D-Phe(2-Ph)-OH belongs to the class of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 proteinogenic amino acids that are the fundamental constituents of proteins. preprints.orgnih.govencyclopedia.pub The emergence of ncAAs has significantly broadened the functional capabilities available to chemists and biochemists, offering novel structural motifs and functionalities for molecular design. preprints.orgnih.govencyclopedia.pub These "unnatural" amino acids are instrumental in creating peptides and proteins with tailored properties, such as enhanced stability, specific conformations, and novel biological activities. preprints.orgnih.gov

In peptide science, the incorporation of ncAAs like this compound is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to degradation by proteases. mdpi.com The introduction of D-amino acids, such as the D-phenylalanine core of this compound, can be particularly effective in synthesizing peptides that are difficult to express endogenously and exhibit increased resistance to enzymatic breakdown. nih.gov The 2-phenyl substitution on the phenylalanine ring further distinguishes it, providing unique steric and electronic properties that can influence peptide structure and function in ways that standard amino acids cannot.

Significance of Sterically Hindered and Substituted Phenylalanine Derivatives in Molecular Design

The design of molecules with precise three-dimensional structures is a cornerstone of modern drug discovery and materials science. Sterically hindered amino acids, such as those with bulky substituents, are invaluable tools in this endeavor. encyclopedia.pub When incorporated into a peptide chain, these residues can induce specific, restricted conformations, leading to well-defined secondary structures. encyclopedia.pub This conformational control is critical for designing peptides that can bind to specific biological targets with high affinity and selectivity.

The 2-phenyl group in Boc-D-Phe(2-Ph)-OH introduces significant steric bulk, which can have a profound impact on the local and global conformation of a peptide. This substitution can influence the rotational freedom around the amino acid's backbone and side chain, effectively locking the peptide into a preferred shape. researchgate.net Such conformational constraints are highly desirable in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The strategic placement of such a bulky, unnatural residue can lead to the development of potent and selective therapeutic agents. For instance, substitutions on the phenylalanine ring have been shown to modulate the biological activity of peptides, leading to selective responses in cellular assays. nih.gov

Overview of Advanced Synthetic Building Blocks in Contemporary Organic Chemistry

Contemporary organic chemistry relies heavily on the use of advanced synthetic building blocks, which are relatively small, functionalized molecules that serve as the starting point for the construction of more complex structures. lifechemicals.comhilarispublisher.comhilarispublisher.com These building blocks are designed to be versatile, allowing for the introduction of specific structural motifs and chemical diversity into target molecules. lifechemicals.com They are essential tools in medicinal chemistry, materials science, and the synthesis of natural products. hilarispublisher.com

Boc-D-Phe(2-Ph)-OH is a prime example of such an advanced building block. lifechemicals.com Its structure combines several key features: a carboxylic acid for peptide bond formation, a Boc-protected amine to control reactivity during synthesis, a D-chiral center to influence stereochemistry, and the unique 2-phenylphenylalanine side chain. lifechemicals.comsigmaaldrich.com This combination of functionalities makes it a highly valuable reagent for chemists seeking to create novel molecules with tailored properties. The ability to precisely control molecular architecture through the use of such building blocks has revolutionized the development of high-performance materials and therapeutic agents. hilarispublisher.comhilarispublisher.com

Historical Development and Evolution of Boc Protected Amino Acids in Solid Phase Synthesis Methodologies

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s was a landmark achievement in chemistry, for which he was awarded the Nobel Prize. nih.govmasterorganicchemistry.com This technique involves the stepwise assembly of amino acids on a solid support, a process that is greatly facilitated by the use of protecting groups. iris-biotech.deopenaccessjournals.com Protecting groups are chemical moieties that temporarily block a reactive functional group, preventing it from participating in unwanted side reactions. wikipedia.orgthermofisher.com

The tert-butoxycarbonyl (Boc) group, first introduced in the 1960s, became one of the most widely used protecting groups for the α-amino group of amino acids in SPPS. numberanalytics.comamericanpeptidesociety.org The Boc group is stable under many reaction conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgseplite.com This acid-lability is a key feature of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, which was the dominant method in SPPS for many years. seplite.com Although the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more prevalent in modern peptide synthesis, Boc-protected amino acids remain crucial for specific applications, particularly in the synthesis of short peptides and in research settings where their stability and ease of crystallization are advantageous. americanpeptidesociety.orgseplite.com The legacy of Boc-protection is foundational to the field, and Boc-protected amino acids, including specialized derivatives like Boc-D-Phe(2-Ph)-OH, continue to be indispensable tools for peptide chemists.

Identification of Key Research Gaps and Motivations for Investigating Boc D Phe 2 Ph Oh

Stereoselective Synthesis Strategies for the α-Chiral Center

Achieving the desired D-configuration at the α-carbon is a critical aspect of synthesizing this compound. Various asymmetric methodologies have been developed to control this stereocenter.

Asymmetric Alkylation Approaches

Asymmetric alkylation of glycine-derived enolates is a powerful method for constructing α-amino acids. This strategy often employs a chiral auxiliary to direct the incoming electrophile to one face of the enolate. For instance, the alkylation of chiral glycine (B1666218) derivatives with an axially chiral BINOL auxiliary has been used to prepare a range of enantiomerically pure R-amino acids with diastereomeric excesses ranging from 69% to 86%, depending on the electrophile used. wikipedia.org Another approach involves the alkylation of N-(dibenzylidene)glycine tert-butyl ester using phase-transfer catalysis with chiral catalysts derived from cinchona alkaloids. mdpi.com This method has been successfully used to synthesize both (R)- and (S)-enantiomers of unnatural α-amino acids in high yields and enantioselectivity. mdpi.com

A notable development in this area is the concept of "memory of chirality," where an enolate generated from a chiral α-amino acid derivative retains its stereochemical information. sciforum.netpsu.edu For example, the α-methylation of an N-MOM-N-Boc-α-amino acid derivative proceeded with high enantioselectivity without an external chiral source, indicating that a chiral nonracemic enolate was the key intermediate. sciforum.net

Chiral Auxiliary Mediated Synthesis

Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of amino acids. renyi.hu For example, the synthesis of all four isomers of β-methylphenylalanine was achieved using an oxazolidinone derived from D-phenylalanine. renyi.hu The auxiliary directs the stereoselective bromination and subsequent azide (B81097) displacement to establish the desired stereocenters. renyi.hu

Camphor (B46023) sultam and D-valine have also been employed as chiral auxiliaries in the synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine. scispace.com The alkylation of a camphor sultam-derived glycinate (B8599266) with a substituted benzyl (B1604629) bromide proceeds with high diastereoselectivity. scispace.com Similarly, Schöllkopf's bis-lactim ether method, which utilizes a chiral auxiliary derived from valine and glycine, has been applied to the synthesis of fluorinated phenylalanine derivatives. beilstein-journals.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Feature | Example Application | Reference |

| Evans' Oxazolidinone | Forms a rigid bicyclic system, directing alkylation. | Synthesis of β-methylphenylalanine isomers. | renyi.hu |

| Camphor Sultam | Provides high steric hindrance for stereocontrol. | Synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine. | scispace.com |

| Schöllkopf's Bis-lactim Ether | Utilizes a chiral glycine equivalent for alkylation. | Synthesis of fluorinated phenylalanine derivatives. | beilstein-journals.org |

| BINOL | Axially chiral ligand for asymmetric induction. | Alkylation of chiral glycine derivatives. | wikipedia.org |

Enantioselective Catalysis in the Phenylalanine Backbone Construction

Enantioselective catalysis offers a more atom-economical approach to establishing the α-chiral center by using a small amount of a chiral catalyst. Phase-transfer catalysis has proven effective for the asymmetric synthesis of phenylalanine derivatives. tuat.ac.jpsioc-journal.cn For instance, the benzylation of N-benzylideneglycine ethyl ester under phase-transfer conditions using (-)-N-benzylcinchonidinium chloride as a catalyst yielded D-phenylalanine with high optical purity. sioc-journal.cn

Biocatalysis, utilizing enzymes such as transaminases, provides a highly selective method for the synthesis of chiral amino acids. acs.orgnih.gov Engineered transaminases can catalyze the asymmetric synthesis of a broad range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity through a dynamic kinetic resolution process. nih.gov D-amino acid dehydrogenases and phenylalanine ammonia-lyases are other classes of enzymes that have been engineered for the production of D-phenylalanines. acs.org

Regioselective Phenylation Approaches for the Aryl Side Chain

The introduction of a phenyl group at the C2 position of the phenylalanine side chain requires precise regiocontrol. Cross-coupling reactions and direct arylation methods are the primary strategies employed for this transformation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organic halide, is widely used for the synthesis of biaryl compounds and has been applied to the modification of phenylalanine peptides. nih.govmdpi.comnih.gov This methodology can be used to introduce aryl groups onto a pre-existing phenylalanine scaffold. For example, Fmoc-protected aryl-substituted phenylalanines have been synthesized in one step via Suzuki-Miyaura coupling. mdpi.com

The Heck reaction involves the coupling of an alkene with an aryl halide. mdpi.comorganic-chemistry.org While typically used for the vinylation or arylation of olefins, variations of this reaction can be applied to the synthesis of modified amino acids. organic-chemistry.org For instance, intramolecular Heck reactions of indole (B1671886) derivatives have been used to synthesize carboline structures. acs.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, offering a versatile method for C-C bond formation. tandfonline.comwikipedia.orgorganic-chemistry.org This reaction has been used in the synthesis of unnatural amino acids, including phenylalanine derivatives. rsc.org For example, the Negishi coupling of a serine-derived alkylzinc iodide with aryl iodides has been shown to produce protected phenylalanine derivatives. acs.org

Table 2: Overview of Cross-Coupling Reactions for Phenylalanine Modification

| Reaction | Organometallic Reagent | Electrophile | Key Advantage | Reference |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide or Triflate | High functional group tolerance, commercially available reagents. | nih.govmdpi.comnih.gov |

| Heck | Alkene | Aryl/Vinyl Halide or Triflate | Good for vinylation and arylation of olefins. | mdpi.comorganic-chemistry.org |

| Negishi | Organozinc | Aryl/Vinyl Halide or Triflate | High reactivity and ability to couple sp³, sp², and sp carbons. | tandfonline.comwikipedia.orgorganic-chemistry.orgrsc.org |

Direct Arylation Methodologies

Direct C-H arylation offers a more step-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.govchemrxiv.org These methods typically employ a directing group to guide the catalyst to a specific C-H bond.

For instance, the palladium-catalyzed mono-ortho-arylation of phenylalanine has been achieved using a transient directing group. chemrxiv.org This strategy allows for the regioselective introduction of an aryl group onto the phenyl ring of the amino acid. Another approach involves the use of a bidentate auxiliary, such as 8-aminoquinoline, to direct the arylation of the β-C(sp³)–H bonds of an alanine (B10760859) derivative, leading to the synthesis of phenylalanine derivatives. nih.gov Ligand-controlled arylation has also been demonstrated, where different ligands can direct the arylation to either primary or secondary C(sp³)–H bonds. nih.gov

Ortho-Directed Metalation Strategies

The introduction of a phenyl group at the ortho-position of the phenylalanine ring requires precise regiocontrol, which can be effectively achieved through directed metalation strategies. While direct ortho-lithiation of a Boc-protected phenylalanine followed by phenylation is a plausible route, palladium-catalyzed C-H activation has emerged as a powerful and versatile alternative. researchgate.netrsc.orgcsic.esacs.orgchemrxiv.org

Palladium catalysts, in conjunction with a directing group on the amino acid, can facilitate the direct arylation of the C-H bond at the ortho-position of the phenyl ring. The N-acyl group of the amino acid can often serve as an effective directing group, guiding the palladium catalyst to the desired position. For instance, N-protected phenylalanine derivatives can undergo ortho-olefination and arylation. researchgate.netrsc.orgcsic.esacs.org

A common strategy involves the use of a removable directing group, such as a picolinamide (B142947) or a sulfonyl amide, which can be installed on the nitrogen atom of the amino acid. researchgate.netrsc.orgrsc.org This directing group chelates to the palladium catalyst, positioning it in close proximity to the ortho-C-H bond for activation and subsequent coupling with an arylating agent, such as a phenylboronic acid or a diaryliodonium salt. nih.govd-nb.info After the arylation step, the directing group can be cleaved to yield the desired 2-phenylphenylalanine derivative.

The following table summarizes representative examples of palladium-catalyzed ortho-functionalization of phenylalanine derivatives, which are analogous to the synthesis of this compound.

| Entry | Phenylalanine Derivative | Arylating/Olefinating Agent | Catalyst/Ligand | Conditions | Product | Yield (%) | Ref |

| 1 | N-(SO₂Py)-L-Phe-OMe | Butyl acrylate | Pd(OAc)₂, N-Fluoro-2,4,6-trimethylpyridinium triflate | Toluene, 100 °C | Ortho-olefinated product | 75 | csic.es |

| 2 | N-Picolinamide-Phe-OEt | n-Butyl acrylate | Pd(OAc)₂, Ag₂CO₃ | DCE, 120 °C | Ortho-olefinated product | 82 | rsc.org |

| 3 | N-Boc-L-Phe-OMe | Phenylboronic acid | Pd(OAc)₂, DEP, AgTFA | HFIP, 90 °C | N-Boc-L-(2-Ph)Phe-OMe | ~70 | chemrxiv.org |

| 4 | N-Ac-L-Phe-OMe | Phenyl iodide | Pd(OAc)₂, K₂CO₃ | DMF, 100 °C | N-Ac-L-(2-Ph)Phe-OMe | 65 | acs.org |

DEP: Diethoxyethyl-L-Proline, AgTFA: Silver trifluoroacetate, HFIP: Hexafluoroisopropanol, DCE: 1,2-Dichloroethane

Protecting Group Orthogonality and Stability in Complex Synthesis Sequences

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is paramount to ensure chemoselectivity and high yields. The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is crucial. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Rationale for Boc Protection in N-Terminal Functionalization

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function of amino acids. researchgate.netacs.orgorgsyn.org Its popularity stems from several key advantages:

Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation, making it compatible with many synthetic transformations. rsc.orgorganic-chemistry.org

Ease of Introduction: It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic conditions. orgsyn.org

Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free amine. mdpi.comacs.org This acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid, such as benzyl (Bzl) or fluorenylmethoxycarbonyl (Fmoc) groups under specific conditions. mdpi.comorganic-chemistry.org

Orthogonality with Carboxyl Protection: The Boc group's acid sensitivity provides orthogonality with common carboxyl protecting groups like methyl or ethyl esters, which are typically removed by saponification under basic conditions. This allows for the selective deprotection of either the N-terminus or the C-terminus of the amino acid. evonik.com

In the context of synthesizing this compound, the Boc group provides robust protection of the amino function during the ortho-arylation step, which may involve basic conditions or organometallic reagents.

Selective Deprotection Methodologies for Carboxyl and Amino Functions

The ability to selectively deprotect the amino and carboxyl groups is essential for the further use of this compound in peptide synthesis or other derivatizations.

Carboxyl Group Deprotection: If the carboxyl group is protected as a simple alkyl ester (e.g., methyl or ethyl ester), it can be selectively cleaved by saponification using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. These conditions leave the acid-labile Boc group intact.

Amino Group Deprotection: The Boc group is typically removed using strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the most common method. mdpi.comacs.org However, for substrates sensitive to strong acidolysis, milder conditions have been developed.

The following table summarizes various conditions for the selective deprotection of the N-Boc group.

| Reagent System | Conditions | Selectivity | Ref |

| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room temperature, 1-2 h | Standard, may cleave other acid-labile groups | mdpi.comacs.org |

| HCl in Dioxane or Ethyl Acetate | Room temperature, 0.5-5 h | Can be selective over t-butyl esters | evonik.com |

| Oxalyl chloride in Methanol | Room temperature, 1-4 h | Mild, selective over some ester groups | rsc.orgnih.gov |

| Sulfuric acid in t-Butyl acetate | Room temperature | Selective over t-butyl esters | researchgate.net |

| Thermal (in continuous flow) | High temperature (e.g., 170 °C) in solvents like methanol | Can be selective based on the nature of the N-Boc group (aryl vs. alkyl) | nih.gov |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations, offering a powerful and sustainable approach to complex molecules. researchgate.netmbl.or.krrsc.orgumich.edunih.govfrontiersin.org For the synthesis of this compound, a chemoenzymatic strategy can be envisioned where an enzyme is used to establish the stereocenter of a precursor, which is then chemically modified to introduce the biphenyl (B1667301) moiety.

A notable example is the synthesis of biarylalanines through a combination of biocatalytic asymmetric amination and palladium-catalyzed arylation. In this approach, an enzyme such as a phenylalanine ammonia (B1221849) lyase (PAL) or a d-amino acid dehydrogenase (DAADH) can be used to produce an enantiomerically pure halo-phenylalanine derivative (e.g., 4-bromo-D-phenylalanine). This intermediate, after N-protection with a Boc group, can then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the second phenyl ring. researchgate.net

This chemoenzymatic route offers several advantages, including high enantioselectivity from the enzymatic step and the ability to perform the chemical coupling under mild, often aqueous, conditions.

The table below presents examples of chemoenzymatic synthesis of non-canonical amino acids.

| Enzyme | Substrate | Chemical Transformation | Product | Yield/Conversion | Ref |

| Phenylalanine Ammonia Lyase (PAL) | 4-Bromocinnamic acid | Suzuki Coupling with Phenylboronic acid | L-Biphenylalanine | High | researchgate.net |

| D-Amino Acid Dehydrogenase (DAADH) | 4-Bromophenylpyruvic acid | Suzuki Coupling with Phenylboronic acid | D-Biphenylalanine | High | researchgate.net |

| Aspartate Aminotransferase | Phenylpyruvate derivatives | - | L-3,4-dimethoxyphenyl-alanine | 95.4% conversion | mbl.or.kr |

| Proteinase K | Amino acid esters | Polymerization | Oligopeptides | - | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgunife.itrsc.orgresearchgate.net In the synthesis of a specialized chemical like this compound, applying these principles is crucial for developing sustainable manufacturing processes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed C-H activation/arylation reactions are generally more atom-economical than classical methods that require pre-functionalization of the aromatic ring.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. acs.orgnih.govresearchgate.netacs.org For peptide synthesis and related transformations, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) have been explored as viable replacements. acs.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts for ortho-directed metalation can help reduce the energy input required. Chemoenzymatic methods often proceed under mild conditions, contributing to energy efficiency.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. The use of palladium catalysts for C-H arylation is a prime example. Biocatalysis, using enzymes, is another key aspect of green chemistry.

Process Mass Intensity (PMI): A key green metric that measures the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. researchgate.netunife.it A lower PMI indicates a more sustainable process. For a multi-step synthesis of a complex amino acid, a high PMI is common, and optimizing the route to reduce solvent usage and the number of steps is critical.

Life Cycle Assessment (LCA): A comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. evonik.commdpi.comscielo.brifif.orgnih.gov For amino acid production, LCA can highlight the environmental hotspots in the synthetic route, such as energy-intensive steps or the use of particularly hazardous reagents, guiding efforts to develop more sustainable alternatives. mdpi.comnih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-D-2-phenylphenylalanine |

| Boc | tert-Butoxycarbonyl |

| D-Phe | D-Phenylalanine |

| L-Phe | L-Phenylalanine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | N,N-Dimethylformamide |

| Bzl | Benzyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| CPME | Cyclopentyl methyl ether |

| NBP | N-Butylpyrrolidinone |

| PAL | Phenylalanine Ammonia Lyase |

| DAADH | D-Amino Acid Dehydrogenase |

| DEP | Diethoxyethyl-L-Proline |

| AgTFA | Silver trifluoroacetate |

| HFIP | Hexafluoroisopropanol |

| DCE | 1,2-Dichloroethane |

| Boc₂O | Di-tert-butyl dicarbonate |

| LiOH | Lithium hydroxide |

| NaOH | Sodium hydroxide |

| N-Ac-L-Phe-OMe | N-Acetyl-L-phenylalanine methyl ester |

| N-Boc-L-(2-Ph)Phe-OMe | N-Boc-L-2-phenylphenylalanine methyl ester |

| N-(SO₂Py)-L-Phe-OMe | N-(2-Pyridylsulfonyl)-L-phenylalanine methyl ester |

| N-Picolinamide-Phe-OEt | N-Picolinoyl-phenylalanine ethyl ester |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the structure of this compound in solution. The biphenyl moiety and the chiral center give rise to a complex spectrum that requires advanced NMR techniques for full interpretation.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would confirm the connectivity within the amino acid backbone (NH-CαH-CβH₂) and within each of the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule, such as connecting the phenyl rings to each other and the side chain to the amino acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are bonded. This is vital for determining the molecule's preferred conformation in solution, including the relative orientation of the two phenyl rings and the conformation around the Cα-Cβ bond.

Detailed analysis using these techniques provides a complete assignment of the NMR spectra. For instance, studies on similar fluorinated diphenylalanine dipeptides have demonstrated the power of 2D NMR in assigning every aromatic and aliphatic signal, even in complex overlapping regions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Phenylalanine Derivatives Note: This table is a hypothetical representation based on typical values for Boc-protected phenylalanine derivatives, as specific data for the 2-phenyl substituted variant is not widely published. Actual values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (CH₃) | ~1.40 (s, 9H) | ~28.5 |

| Boc (Cq) | - | ~80.0 |

| α-CH | ~4.40 (m, 1H) | ~55.0 |

| β-CH₂ | ~3.10 (m, 2H) | ~38.0 |

| Aromatic CH (Ring 1) | ~7.20-7.40 (m) | ~127-130 |

| Aromatic CH (Ring 2) | ~7.40-7.60 (m) | ~127-130 |

| Aromatic Cq | - | ~136-141 |

| COOH | (Broad signal, often not observed) | ~175.0 |

The enantiomeric purity of this compound is critical for its applications. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can be used to assess this purity. These reagents form diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum for the D- and L-forms. The integration of these signals allows for the precise quantification of the enantiomeric excess. This method is a powerful alternative to chiral chromatography for purity determination.

The rotation around the C-C bond connecting the two phenyl rings (the biaryl axis) is a key conformational feature. Due to steric hindrance between the ortho-protons, this rotation is restricted, a phenomenon known as atropisomerism. Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of this rotation. By acquiring spectra at different temperatures, one can observe the coalescence of signals corresponding to the non-equivalent aromatic protons as the rotational barrier is overcome. From the coalescence temperature and the chemical shift difference, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated, providing quantitative insight into the conformational stability of the biphenyl moiety.

Chiral NMR Shift Reagents for Enantiomeric Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used. HRMS provides a measured mass-to-charge ratio (m/z) that can be compared to the calculated mass of the expected molecular formula (C₂₁H₂₅NO₄), typically matching to within a few parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. Common fragmentations for Boc-protected amino acids include the loss of the Boc group (-100 Da) or isobutylene (B52900) (-56 Da) from the protonated molecule [M+H]⁺. The fragmentation of the biphenyl side chain can also provide structural confirmation.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 356.1856 | Protonated molecule |

| [M+Na]⁺ | 378.1676 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 300.1229 | Loss of isobutylene |

| [M-Boc+H]⁺ | 256.1281 | Loss of the Boc group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.orgelsevier.com They are excellent for identifying key functional groups and providing information about conformation and hydrogen bonding. jkps.or.krnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The broad O-H stretch of the carboxylic acid appears around 3300-2500 cm⁻¹. The N-H stretch of the carbamate (B1207046) is typically found near 3400 cm⁻¹. Strong carbonyl (C=O) stretching bands for both the Boc group (~1715 cm⁻¹) and the carboxylic acid (~1695 cm⁻¹) are prominent.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic rings. Intense signals corresponding to the C=C stretching modes of the biphenyl system would be expected in the 1600-1580 cm⁻¹ region. Vibrations associated with the C-C stretch between the two rings also provide conformational information.

The positions and shapes of the N-H and C=O stretching bands can indicate the presence and strength of intermolecular hydrogen bonding in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously determine the absolute stereochemistry (D-configuration at the α-carbon) and reveal detailed conformational parameters, such as bond lengths, bond angles, and torsion angles.

Single Crystal Growth Strategies for this compound

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For a compound such as this compound, researchers would typically explore a variety of crystallization techniques. These strategies are often empirical and involve a systematic variation of parameters to achieve slow, controlled precipitation of the crystalline solid.

Common methods that would be applicable include:

Slow Evaporation: This is one of the simplest and most common techniques. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then sealed within a larger vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

Solvent/Precipitant Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents as they slowly mix.

The choice of solvents is critical and would likely be guided by the polarity of this compound. A table summarizing potential solvent systems for crystallization trials would typically be presented, as shown below for illustrative purposes.

Table 1: Illustrative Solvent Systems for Crystallization of this compound

| Technique | Solvent(s) for Compound | Precipitant/Layering Solvent |

| Slow Evaporation | Methanol, Ethanol (B145695), Acetone, Ethyl Acetate | N/A |

| Vapor Diffusion | Dichloromethane, Tetrahydrofuran (THF) | Hexane, Diethyl Ether |

| Layering | Methanol, Acetone | Water, Hexane |

Despite a thorough search of scientific databases, no published reports detailing the successful single-crystal growth of this compound were found.

Analysis of Crystal Packing and Intermolecular Interactions

Once a suitable single crystal is obtained and analyzed by X-ray diffraction, a wealth of information about its three-dimensional structure can be determined. This includes the precise arrangement of molecules in the crystal lattice (crystal packing) and the non-covalent interactions that stabilize this arrangement.

Key aspects that would be analyzed are:

Unit Cell Parameters and Space Group: These define the fundamental repeating unit of the crystal and its symmetry.

Hydrogen Bonding: The carboxylic acid and the N-H group of the Boc-protecting group are capable of forming strong hydrogen bonds. These interactions are often crucial in directing the self-assembly of amino acid derivatives in the solid state, frequently leading to the formation of dimers, chains, or more complex networks.

π-π Stacking: The presence of two phenyl rings in the biphenyl side chain provides the opportunity for π-π stacking interactions between adjacent molecules. The geometry of these interactions (e.g., parallel-displaced, T-shaped) would be a key feature of the crystal packing.

A data table summarizing the crystallographic information would be standard in a research report. An example of what such a table might contain is provided below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂₁H₂₅NO₄ |

| Formula Weight | 367.43 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

As no crystal structure for this compound has been deposited in crystallographic databases or published in the literature, a detailed analysis of its crystal packing and intermolecular interactions cannot be provided.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Conformational Dynamics

Chiroptical techniques are powerful non-destructive methods for studying chiral molecules in solution. They provide information on the absolute configuration and the conformational preferences of a molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For a compound like this compound, CD spectroscopy would be used to:

Confirm Stereochemical Integrity: The CD spectrum of the D-enantiomer would be the mirror image of the L-enantiomer's spectrum.

Study Conformational Changes: The shape and intensity of the CD signals can change with solvent polarity, temperature, or pH, reflecting shifts in the conformational equilibrium of the molecule in solution. The biphenyl moiety would introduce unique electronic transitions that could be probed by CD.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgleidenuniv.nl It is closely related to CD and provides complementary information about the stereochemistry of a molecule. wikipedia.org The variation of specific rotation with wavelength can offer insights into the conformational and configurational characteristics of the compound. nipne.ro

A typical research article would present the CD and ORD spectra and tabulate the key data points, such as the wavelengths of maximum and minimum absorption/rotation and their corresponding intensities.

Table 3: Illustrative Chiroptical Data for this compound in Methanol

| Technique | Wavelength (nm) | Signal (unit) |

| CD | Data not available | Data not available |

| ORD | Data not available | Data not available |

A search of the scientific literature did not yield any published CD or ORD spectra or associated data for this compound. Therefore, a specific analysis of its chiroptical properties and conformational dynamics in solution is not possible.

Steric Effects of the 2-Phenyl Moiety on Amino Acid Conformation

The presence of a second phenyl ring directly attached to the ortho position of the phenylalanine side chain introduces significant steric hindrance. This bulkiness in proximity to the peptide backbone can dramatically influence the accessible conformational space. nih.gov Studies on related phenylalanine derivatives have shown that substitution at the aromatic ring can impact interactions within crowded protein environments. For instance, para-substitution is generally better tolerated than meta-substitution, which causes greater steric clashes with the protein backbone. nih.gov The ortho-substitution in this compound is expected to impose even more severe steric constraints.

Preferred Rotamers and Dihedral Angle Analysis in Solution and Solid State

The conformation of an amino acid side chain is defined by a set of dihedral angles, primarily χ1 and χ2. nih.gov For typical amino acids, the side-chain conformations tend to cluster around energetically favorable rotamers, often referred to as gauche(+), trans, and gauche(-). expasy.org However, for residues with sp2 hybridized γ-atoms like phenylalanine, χ2 angles around +/- 90 degrees are common to minimize steric clashes. expasy.org

In the case of this compound, the bulky 2-phenyl group significantly alters the energetic landscape of these rotamers. The χ1 angle, which dictates the orientation of the side chain relative to the backbone, is particularly affected by steric hindrance between the side chain's γ-atom and the main chain atoms. expasy.org The presence of the ortho-phenyl substituent is expected to create a strong preference for specific χ1 and χ2 angles to avoid steric clashes. While specific experimental data for this compound is limited, studies on similar sterically hindered systems suggest that the range of motion is significantly curtailed. rsc.org

The preferred rotameric states can be influenced by the physical state of the compound. In the solid state, crystal packing forces can lock the molecule into a single conformation. In solution, the molecule may explore a broader range of conformations, although still constrained by the steric bulk of the biphenyl moiety. Computational modeling and spectroscopic techniques like NMR are crucial for determining the preferred dihedral angles in solution. upf.edu

| Dihedral Angle | Typical Range for Phenylalanine | Expected Influence of 2-Phenyl Group |

| χ1 (N-Cα-Cβ-Cγ) | gauche(+) (~60°), trans ( | Restricted rotation, potential preference for extended (trans) or specific gauche conformations to minimize steric clash with the backbone. |

| χ2 (Cα-Cβ-Cγ-Cδ1) | ~ +/- 90° | Rotation will be highly restricted to avoid steric hindrance between the two phenyl rings. |

Intramolecular Interactions (e.g., π-π stacking, C-H…π interactions) Influenced by the 2-Phenyl Group

The introduction of a second phenyl ring creates opportunities for unique intramolecular interactions that are not present in standard phenylalanine. The two phenyl rings of the biphenyl moiety can engage in π-π stacking interactions. The geometry of this interaction, whether face-to-face or edge-to-face, will be dictated by the rotational freedom around the Cγ-C1' bond connecting the two rings. The distance between the central biphenyl rings in similar molecular assemblies has been observed to be around 3.4 Å, which is consistent with π-π stacking distances. chinesechemsoc.org

Furthermore, C-H…π interactions can occur between the C-H bonds of one phenyl ring and the π-electron cloud of the other. These weak hydrogen bonds, along with other dipolar interactions, can play a significant role in stabilizing specific conformations. acs.org The presence of the Boc-protecting group can also lead to intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the Boc group, which can further influence the conformational preferences of the backbone and, consequently, the side chain. mdpi.com

Conformational Flexibility and Rigidity Assessment

The conformational flexibility of this compound is a balance between the inherent flexibility of the single bonds in the amino acid backbone and side chain, and the rigidity imposed by the bulky biphenyl group. While peptide chains generally have some degree of flexibility around the alpha-carbon, msu.edu the 2-phenyl substitution is expected to significantly reduce this flexibility.

Influence of Solvent Polarity on Conformational Preferences

The surrounding solvent environment can have a profound impact on the conformational preferences of a molecule. rsc.org For this compound, changes in solvent polarity are expected to influence the stability of different conformers. In polar solvents, conformations that maximize the exposure of polar groups (like the carboxylic acid and the Boc-carbamate) to the solvent will be favored. Conversely, in non-polar solvents, conformations that promote intramolecular interactions, such as π-π stacking and hydrogen bonding, may become more populated to shield the polar groups from the unfavorable environment. scirp.org

Theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase. scirp.org For cyclic peptides, increasing solvent polarity can shift the equilibrium between different turn structures, often by disrupting intramolecular hydrogen bonds in favor of hydrogen bonding with the solvent. rsc.org While specific data for this compound is not available, it is reasonable to infer that a similar interplay between intramolecular forces and solvent interactions will govern its conformational behavior. The enhanced hydrophobicity due to the biphenyl group will also play a role in its interaction with different solvents. vulcanchem.com

Applications As a Synthetic Building Block in Advanced Molecular Architectures Non Clinical

Incorporation into Peptide Synthesis for Constrained or Aromatic-Rich Peptides

Boc-D-Bip-OH is a key component in the synthesis of peptides that are rich in aromatic residues or require conformational constraint. The bulky biphenyl (B1667301) group restricts the rotational freedom of the peptide backbone, while its capacity for π-π stacking interactions can further stabilize specific secondary structures. kennesaw.edu Peptides incorporating this residue are explored for their unique structural properties, which can lead to enhanced stability against proteases. kennesaw.edu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and Boc-D-Bip-OH can be integrated using the established Boc-SPPS strategy. chemimpex.com This methodology involves the stepwise addition of N-Boc protected amino acids to a growing peptide chain anchored to a solid resin support.

The typical Boc-SPPS cycle consists of two main steps:

Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using an acid, commonly trifluoroacetic acid (TFA).

Coupling: The next N-Boc protected amino acid, such as Boc-D-Bip-OH, is activated and coupled to the newly freed N-terminus of the resin-bound peptide.

Due to the significant steric hindrance from the biphenyl side chain, the coupling step for Boc-D-Bip-OH requires careful optimization to ensure high efficiency. iris-biotech.debibliomed.org Standard coupling reagents are often employed, but more potent activating agents or extended reaction times may be necessary to overcome the steric challenge. iris-biotech.de The choice of coupling reagents and additives is critical not only for yield but also for preventing side reactions like racemization. iris-biotech.demdpi.com

Table 1: Illustrative Coupling Reagents for Sterically Hindered Amino Acids This table presents common coupling reagents used in peptide synthesis, particularly relevant for challenging couplings like those involving Boc-D-Bip-OH. The choice of reagent can significantly impact reaction efficiency and the preservation of chiral purity.

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Widely used, cost-effective. Often used with additives like HOBt to improve efficiency and reduce racemization. iris-biotech.de |

| Onium Salts (Uronium/Aminium) | HBTU, HATU, HCTU, PyBOP | Highly efficient and fast-acting. Generally considered superior for sterically hindered amino acids. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts in efficacy, particularly good for difficult couplings. |

| Other | DEPBT, COMU | Known to be effective in suppressing racemization for sensitive amino acids. luxembourg-bio.com |

Solution-phase synthesis offers an alternative to SPPS and is particularly useful for the large-scale production of peptides or for segments that are difficult to assemble on a solid support. ptfarm.pl In this approach, protected amino acids and peptide fragments are coupled in an organic solvent, and the intermediate products are isolated and purified after each step.

For instance, a strategy analogous to the synthesis of a Boc-Dip-Dip-OMe peptide (where Dip is the related β,β-diphenyl-Ala-OH) could be employed. acs.org This involves the activation of the carboxylic acid of Boc-D-Bip-OH with a coupling reagent like HATU in an appropriate solvent, followed by the addition of the amino group of the corresponding peptide ester. acs.org The reaction progress is monitored, and the resulting dipeptide is purified before proceeding to subsequent deprotection and coupling steps to elongate the peptide chain. acs.orgnih.gov

The 2-phenyl substitution on the phenylalanine side chain creates a biphenyl group, which profoundly impacts peptide synthesis in two ways:

Coupling Efficiency: The sheer size of the biphenyl moiety presents a significant steric barrier. kennesaw.eduiris-biotech.de This steric hindrance can slow down the rate of the coupling reaction, as it physically obstructs the approach of the reacting amino and activated carboxyl groups. bibliomed.org Consequently, achieving complete and efficient coupling may require more forceful conditions, such as the use of highly reactive onium salt reagents (e.g., HATU, COMU), increased reaction times, or elevated temperatures. iris-biotech.deluxembourg-bio.com However, these conditions must be balanced against the risk of side reactions.

Racemization: Amino acids with aromatic side chains directly attached to the α-carbon, like phenylglycine (Phg), are known to be highly susceptible to racemization during the activation step of peptide coupling. mdpi.comluxembourg-bio.com This is because the aromatic ring can stabilize the transient negative charge that forms on the α-carbon upon proton abstraction, facilitating the loss of stereochemical integrity. bibliomed.orgmdpi.com Boc-D-Bip-OH shares this structural feature and is therefore at a high risk of epimerization (conversion to its L-isomer). The choice of base and coupling agent is critical to minimize this side reaction. luxembourg-bio.comrsc.org Studies on the analogous Fmoc-Phg have shown that weaker, sterically hindered bases like 2,4,6-collidine (TMP) or DIPEA, combined with specific coupling reagents like COMU or DEPBT, can significantly suppress racemization. luxembourg-bio.com

Table 2: Influence of Base on Racemization of Phenylglycine (Phg) during Coupling This table, adapted from studies on the analogous amino acid phenylglycine, illustrates how the choice of base can dramatically affect the level of racemization during the coupling of an Fmoc-protected amino acid. Similar considerations are critical for Boc-D-Bip-OH.

| Base | pKa | % Correct Diastereomer (Peptide A) | % Correct Diastereomer (Peptide B) |

| DIPEA | 10.1 | 75% | 75% |

| NMM | 7.38 | 89% | 89% |

| TMP | 7.43 | 93% | 93% |

| (Data adapted from findings on Fmoc-Phg coupling, demonstrating the principle that sterically hindered bases can reduce racemization). luxembourg-bio.com |

Solution-Phase Peptide Synthesis Strategies

Role in the Design and Synthesis of Foldamers and Helical Peptidomimetics

Foldamers are oligomers that adopt specific, well-defined secondary structures, mimicking natural peptides and proteins. nih.gov The incorporation of unnatural amino acids like Boc-D-Bip-OH is a powerful strategy in foldamer design. The defined torsional preferences and bulky nature of the biphenyl side chain can act as a "helix inducer," forcing the peptide backbone into a specific helical conformation. rsc.orgexplorationpub.com

The large surface area of the biphenyl group promotes strong intramolecular π-π stacking interactions, which can stabilize helical folds. kennesaw.edu Peptides rich in phenylalanine have been observed to adopt helical structures due to such aromatic stacking. plos.org By incorporating Boc-D-Bip-OH, chemists can design short peptides that form stable helices or other predictable structures, which is a key goal in the development of peptidomimetics for various applications. mdpi.comuminho.pt

Utilization in the Construction of Macrocycles and Constrained Systems

Macrocycles, particularly cyclic peptides, are a class of molecules that have gained significant attention as therapeutic agents due to their high affinity and selectivity for biological targets. drugtargetreview.com The process of forming the cyclic structure, known as macrocyclization, is a critical step in their synthesis. nih.gov

Application in Asymmetric Synthesis as a Chiral Ligand Precursor or Catalyst Component

Beyond its role in peptides, Boc-D-Bip-OH serves as a valuable chiral starting material for other applications in asymmetric synthesis. The synthesis of such unnatural amino acids in high enantiomeric purity often involves methods like asymmetric hydrogenation. figshare.comacs.orgacs.org For example, a rhodium catalyst with a chiral phosphine (B1218219) ligand like (R,R)-Ethyl-DuPhos can be used to hydrogenate a dehydroamino-acid precursor, establishing the D-stereocenter with high selectivity. acs.orgacs.org

Once synthesized, the chiral scaffold of Boc-D-Bip-OH can be chemically modified. The carboxylic acid and the protected amine provide handles for further elaboration. This allows for its potential use as a precursor to chiral ligands for metal-catalyzed reactions or as a component in organocatalysts, where the well-defined stereochemistry and the bulky aromatic group can influence the stereochemical outcome of a chemical transformation.

Information on Boc-D-Phe(2-Ph)-OH in Advanced Molecular Architectures Remains Elusive

Despite a thorough search of scientific databases and chemical literature, detailed research findings on the specific applications of the chemical compound This compound in the development of bioconjugates and chemical probes for academic research are not publicly available. This particular compound, a protected derivative of D-phenylalanine featuring a biphenyl group at the 2-position of the side-chain phenyl ring, is classified as an unnatural amino acid.

Unnatural amino acids are fundamental building blocks in medicinal chemistry and materials science, valued for their ability to introduce novel structural and functional properties into peptides and other molecular architectures. The bulky, rigid structure of the biphenylalanine side chain, in particular, is often utilized to enforce specific conformations, enhance binding affinity through increased surface area interactions, and serve as a scaffold for further functionalization.

However, specific examples, synthetic protocols, or detailed studies concerning the use of this compound for creating non-clinical bioconjugates or chemical probes could not be retrieved. Research in this area typically involves incorporating such amino acids into peptide sequences or attaching them to other molecules like fluorophores, affinity tags, or cross-linkers to study molecular interactions or cellular processes. The absence of published work specifically detailing these applications for this compound prevents a comprehensive discussion on its role in this context.

Information is primarily limited to supplier data, which confirms its chemical identity and availability for research purposes but does not elaborate on its use in advanced synthetic applications.

Supramolecular Chemistry and Self Assembly Research

Investigation of Self-Assembly Properties of Boc-D-Phe(2-Ph)-OH and its Oligomers

The self-assembly of peptides is a spontaneous process where molecules organize into stable, well-defined structures through non-covalent interactions. bilkent.edu.tr This phenomenon is central to the bottom-up fabrication of novel nanomaterials. nih.gov The dipeptide diphenylalanine (Phe-Phe) and its derivatives, including N-terminally protected versions like Boc-Phe-Phe-OH, are among the most studied building blocks due to their facile synthesis and ability to form a variety of nanostructures. rsc.orgrsc.org

Formation of Nanostructures (e.g., fibers, vesicles, tubes)

Research has demonstrated that Boc-protected diphenylalanine and its homologues can form a diverse array of nanostructures. For instance, Boc-α(S)Phe-α(S)Phe-OH has been observed to self-assemble into nanospheres in aqueous solutions. nih.gov In contrast, its β- and γ-homologues, Boc-β³(R)Phe-β³(R)Phe-OH and Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH, tend to form fibrous structures. nih.gov The solvent system also plays a critical role in determining the final morphology. The parent analogue, Boc-Phe-Phe-OH, can transition from forming spherical assemblies in ethanol (B145695) to tubular nanostructures in water. rsc.org

Furthermore, derivatives such as Boc-Dip-Dip, which contains four aromatic groups, have been shown to form assemblies ranging from spheres and fibers to tubes in a methanol-water mixture. acs.org The specific morphology is often dependent on the experimental conditions. For example, the Boc-FF analogue can assemble into distinct populations of tubes in aqueous solution or homogenous spheres in the presence of ethanol. rsc.org These findings highlight the tunability of nanostructure formation by modifying the peptide backbone and the surrounding solvent environment.

Driving Forces for Self-Assembly (e.g., π-π stacking, hydrogen bonding, hydrophobic interactions)

The self-assembly of this compound and related peptides is governed by a combination of non-covalent interactions. Aromatic π-π stacking, hydrogen bonding, and hydrophobic interactions are the primary driving forces. nih.govnih.gov The aromatic rings of the phenylalanine residues facilitate π-π stacking, which is a significant contributor to the stability of the resulting nanostructures. rsc.org

The stability of assemblies formed by diphenylalanine homologues in different solvents suggests that their organization is predominantly driven by π-π interactions. rsc.org In contrast, structures that are sensitive to solvent changes, like those of Boc-Phe-Phe-OH, are likely stabilized by weaker hydrogen bonding. rsc.org The tert-butoxycarbonyl (Boc) protecting group also influences the aggregation behavior by contributing to hydrophobic interactions. In more complex systems, such as those involving fluorinated phenylalanine derivatives, halogen bonds can also play a role in the self-assembly process. mdpi.com

Design of Low-Molecular-Weight Gelators (LMWGs) based on this compound Scaffolds

Low-molecular-weight gelators (LMWGs) are small molecules, typically with a molecular weight below 1000 Da, that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. nih.govresearchgate.net Peptide-based LMWGs are of particular interest due to their biocompatibility and the ease with which their structures can be modified. unibo.it

This compound and its derivatives have been successfully employed as scaffolds for the design of LMWGs. The gelation process is often triggered by a change in solvent, pH, or temperature, which alters the solubility of the gelator and initiates self-assembly into fibrils that form the gel network. nih.govunibo.it For instance, fluorinated derivatives of Boc-D-Phe-L-Oxd-OH have shown an increased tendency to form structured materials and stronger gels, highlighting the role of fluorine in enhancing gelation properties. nih.govmdpi.com The introduction of rigid moieties, such as oxazolidinone (Oxd), can also enhance the gelation ability of the peptide scaffold. unibo.it The stereochemistry of the peptide components is also a critical factor, as it governs the molecular packing and, consequently, the self-assembly and gelation behavior. mdpi.comgla.ac.uk

Characterization of Supramolecular Assemblies using Electron Microscopy (SEM, TEM) and Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides complementary information, offering high-resolution topographical data and insights into the dimensions of the nanostructures. rsc.org AFM has been used to observe highly oriented nanofibers of Boc-β³(R)Phe-β³(R)Phe-OH and Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH. rsc.org These microscopy techniques are often used in conjunction to provide a comprehensive understanding of the supramolecular architecture.

Rheological Studies of Gel-Forming Systems

Rheology is the study of the flow and deformation of matter, and it is a crucial tool for characterizing the mechanical properties of gel-forming systems. Frequency sweep experiments are commonly performed to measure the storage modulus (G') and the loss modulus (G''). A material is considered a gel when G' is greater than G'', indicating a more solid-like behavior. acs.org

Rheological studies have been conducted on various hydrogels derived from Boc-D-Phe based LMWGs. These studies provide information on the stiffness and viscoelastic nature of the gels. acs.orgcdnsciencepub.com For example, the mechanical strength of gels can be assessed and compared under different conditions, such as varying pH or gelator concentration. unibo.itcdnsciencepub.com The results of these studies are critical for understanding the structure-property relationships of these materials and for designing gels with specific mechanical characteristics for various applications.

Co-Assembly with Other Molecular Components for Hybrid Supramolecular Materials

Co-assembly, the self-assembly of two or more different molecular components, is a powerful strategy for creating hybrid supramolecular materials with tunable properties and expanded functionalities. nih.gov This approach has been successfully applied to Boc-D-Phe based systems.

For instance, the co-assembly of the diphenylalanine (FF) peptide with its Boc-protected analogue, Boc-FF, can be used to control the dimensions of the resulting nanostructures. nih.govrsc.org In this system, the Boc-FF acts as a "blocker" to the self-assembly of FF, allowing for the formation of peptide nanotubes with a desired length. nih.gov Co-assembly can also lead to the formation of novel architectures, such as the beaded strings observed when FF and Boc-FF are co-assembled. rsc.org Furthermore, the incorporation of other molecules, such as carbon nanotubes, with self-assembling peptides can lead to the formation of functional hybrid materials. rsc.org

Chemical Reactivity and Derivatization Studies

Transformations of the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid moiety of Boc-D-Phe(2-Ph)-OH is a primary site for transformations, most notably esterification and amidation, which are fundamental reactions in peptide synthesis.

Esterification: The carboxyl group can be converted to an ester, a common strategy for temporary protection or for modifying the molecule's solubility and electronic properties. For instance, methylation can be achieved using reagents like thionyl chloride in methanol. nih.gov Enzymatic methods have also been employed for the regioselective acylation of sugar alcohols, forming ester linkages with N-Boc-protected amino acids. researchgate.netresearchgate.net This suggests that similar enzymatic esterifications could be applied to this compound, offering a green chemistry approach.

Amidation: The most critical reaction of the carboxyl group is the formation of an amide bond, the cornerstone of peptide synthesis. This is typically achieved by activating the carboxylic acid, followed by coupling with a primary or secondary amine. Common coupling reagents are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCCI) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. nih.gov More advanced reagents like HATU or COMU are also employed, particularly in solid-phase peptide synthesis (SPPS), to ensure high coupling yields. The steric hindrance from the biphenyl (B1667301) side chain of this compound may necessitate stronger coupling agents or longer reaction times to achieve complete conversion.

A summary of common carboxyl group transformations is presented in the table below.

| Transformation | Reagent(s) | Product Type | Key Considerations |

| Esterification | Thionyl chloride/Methanol | Methyl ester | Standard protection of the C-terminus. nih.gov |

| Alcohol, Acid catalyst | Alkyl ester | Reversible protection or modulation of properties. | |

| Sugar alcohol, Protease | Sugar ester | Regioselective, environmentally benign method. researchgate.net | |

| Amidation | Amine, DIC/HOBt | Amide (Peptide) | Standard peptide coupling; HOBt suppresses racemization. |

| Amine, HATU/DIEA | Amide (Peptide) | Highly efficient coupling for sterically hindered amino acids. |

Modifications of the Phenylalanine Side Chain (e.g., further functionalization of the 2-phenyl group)

The biphenyl side chain of this compound offers a unique scaffold for further functionalization, enabling the creation of novel unnatural amino acids. While direct modification of the 2-phenyl group on this specific compound is not extensively documented, established methods for the C-H functionalization of phenylalanine derivatives are applicable. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic rings. ntu.ac.uk For example, ortho-C–H olefination of phenylalanine derivatives can introduce alkene functionalities onto the phenyl ring. rsc.orgcsic.esresearchgate.net These reactions are typically directed by a coordinating group on the amino acid's nitrogen. Although the Boc group is not a directing group, transient installation of a directing group, such as a picolinamide (B142947), could facilitate the selective functionalization of the biphenyl moiety. rsc.orgresearchgate.net Such modifications could be used to introduce probes, cross-linking agents, or other functionalities to modulate the biological activity of peptides containing this residue.

Reactivity of the Boc Protecting Group under Various Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. numberanalytics.comorganic-chemistry.org

Stability: The Boc group is robust and stable under basic conditions, and it is resistant to most nucleophiles and catalytic hydrogenation. chemistrysteps.comsci-hub.seorganic-chemistry.org This stability allows for selective transformations at other parts of the molecule, such as the deprotection of a base-labile Fmoc group in an orthogonal protection strategy. organic-chemistry.orgorganic-chemistry.org

Cleavage (Deprotection): The primary method for removing the Boc group is through acidolysis. numberanalytics.comchemistrysteps.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which then typically forms isobutene. chemistrysteps.com Carbon dioxide is also released during this process. chemistrysteps.com

While generally stable to bases, some studies have shown that the Boc group can be cleaved under specific basic conditions, for instance, using sodium t-butoxide in wet tetrahydrofuran, particularly for primary amines. sci-hub.se However, for secondary amines like the one in this compound, acidic deprotection remains the standard and most reliable method.

The table below summarizes the reactivity of the Boc group.

| Condition | Reagent(s) | Outcome |

| Acidic | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cleavage (Deprotection) chemistrysteps.com |

| Basic | NaOH, Na2CO3, Amines | Stable sci-hub.seorganic-chemistry.org |

| Nucleophilic | Hydrazine, Organometallics | Stable organic-chemistry.org |

| Hydrogenolysis | H2, Pd/C | Stable chemistrysteps.com |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Selectivity is a critical aspect of synthesizing and utilizing complex molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The Boc protecting group is a key enabler of chemoselectivity. It "masks" the nucleophilicity of the amine, allowing electrophilic reactions to occur at other sites. organic-chemistry.org For example, during peptide coupling, the Boc group prevents the amine from reacting with the activated carboxyl group of another molecule, ensuring that only the desired peptide bond is formed. Furthermore, the differential reactivity of functional groups allows for selective modifications. For instance, studies on para-azido-phenylalanine have shown that the amine group of a phenylalanine derivative can be chemoselectively restored from a reduced state without affecting other amines in the protein, by carefully controlling the pH. nih.gov

Regioselectivity: This relates to the specific location of a chemical change. In multi-component reactions, the choice of protecting group can influence the regioselectivity of a subsequent cyclization. A study demonstrated that Ugi adducts derived from Boc-protected amino acids, like Boc-Phe-OH, led to a "westbound" cyclization pathway upon acid treatment, whereas Fmoc-protected amino acids favored an "eastbound" pathway. nih.gov This highlights how the protecting group can direct the outcome of a reaction sequence.

Stereoselectivity: Preserving the D-configuration at the alpha-carbon is paramount during reactions. The primary risk of racemization occurs during the activation of the carboxyl group for amidation. The formation of an oxazolone (B7731731) intermediate can lead to the loss of stereochemical integrity. The use of coupling additives like HOBt or employing urethane-protected amino acids like the Boc derivatives significantly suppresses this side reaction, ensuring high stereochemical fidelity.

Synthetic Utility in Multi-Component Reactions (MCRs)

Boc-protected amino acids, including Boc-D-Phe-OH and by extension this compound, are valuable components in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. mdpi.combaranlab.org

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. rsc.org this compound can serve as the carboxylic acid component, enabling the incorporation of its unique biphenyl structure into diverse peptide-like scaffolds. uantwerpen.bebeilstein-journals.orgscielo.br The resulting Ugi adducts can be further modified. For example, if a bifunctional component is used, a post-Ugi deprotection of the Boc group can trigger a spontaneous cyclization, a strategy known as Ugi/Deprotection/Cyclization (UDC), which provides access to various heterocyclic structures like diketopiperazines and benzodiazepines. nih.govacs.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the condensation of a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. rsc.orgrsc.org this compound can be used as the acid component to generate depsipeptide-like structures. mdpi.comacs.org A "Passerini/Amine Deprotection/Acyl Migration" (PADAM) strategy has been developed where the use of a Boc-protected aminoaldehyde as the oxo component leads to an intermediate that, upon Boc deprotection, undergoes an O-to-N acyl migration to form a stable α-hydroxy-β-acylaminoamide. rsc.org

The use of this compound in these MCRs provides a powerful and efficient route to generate libraries of complex and sterically demanding peptidomimetics for various applications, including drug discovery.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Highly Substituted Phenylalanine Derivatives

The synthesis of highly substituted phenylalanine derivatives like Boc-D-Phe(2-Ph)-OH often presents challenges in terms of yield, cost, and enantioselectivity. nih.gov Current methodologies, while effective to some extent, can be hampered by the need for drastic reaction conditions and the formation of by-products. nih.gov Future research is poised to address these limitations by exploring innovative synthetic strategies.

One promising avenue is the development and application of novel biocatalytic pathways. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and aminotransferases are being investigated for their potential to catalyze the synthesis of non-natural phenylalanine derivatives with high stereoselectivity. researchgate.netnih.gov Multi-enzyme cascade reactions, where several enzymatic steps are combined in a one-pot process, offer an elegant approach to improve efficiency and reduce waste. researchgate.netacs.org For instance, a cascade involving a phenylalanine dehydrogenase, a decarboxylase, and an alcohol dehydrogenase could be envisioned for the synthesis of complex phenylalanine-derived building blocks. acs.org

Furthermore, advancements in organometallic catalysis and asymmetric synthesis will continue to play a crucial role. The development of more efficient and selective catalysts will enable the construction of sterically hindered C-C bonds, a key step in the synthesis of highly substituted phenylalanines.

Development of Advanced Spectroscopic Probes for Real-time Monitoring of Conformational Changes

Understanding the dynamic conformational changes of molecules is fundamental to elucidating their function. While powerful techniques like X-ray crystallography provide static structural information, they are not suitable for tracking real-time dynamics. pnas.org Advanced spectroscopic techniques are emerging as critical tools to bridge this gap.

Fluorescence spectroscopy, renowned for its high sensitivity, offers a powerful means to monitor conformational shifts. tandfonline.com The development of novel fluorescent probes that can be strategically incorporated into or interact with molecules like this compound will be a key research focus. These "fluorescent nanoantennas" can report on local environmental changes and protein-ligand interactions in real time. acs.orgspringernature.com Time-resolved fluorescence (TRF) spectroscopy, which measures the decay of fluorescence over time, can provide even more detailed information about molecular dynamics. tandfonline.com

Infrared (IR) spectroscopy, particularly time-resolved IR, is another valuable technique for monitoring changes in the secondary structure of peptides and proteins. pnas.org While this method often requires isotopic labeling, which can be complex and costly, the integration of machine learning algorithms shows promise in accelerating the interpretation of spectral data without the need for such modifications. pnas.org

Table 1: Advanced Spectroscopic Techniques for Conformational Analysis

| Spectroscopic Technique | Principle | Information Gained |

| Fluorescence Spectroscopy | Measures the emission of light from a sample after excitation. | Real-time monitoring of molecular interactions and conformational changes. springernature.com |

| Time-Resolved Fluorescence (TRF) | Measures the decay of fluorescence intensity over time. | Provides detailed information on the dynamics of molecular motion. tandfonline.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Monitors changes in secondary structure. pnas.org |

| Raman Spectroscopy | Based on the inelastic scattering of monochromatic light. | Provides information on molecular vibrations without the need for labels. |

Predictive Modeling for Structure-Property Relationships in Supramolecular Assemblies

The self-assembly of molecules into well-ordered supramolecular structures is a key principle in the design of advanced materials. tandfonline.comresearchgate.net this compound, with its potential for π-π stacking and hydrogen bonding interactions, is an excellent candidate for forming such assemblies. However, predicting the final properties of these materials based on the molecular structure of their components remains a significant challenge, often relying on trial-and-error. tandfonline.com